molecular formula C7H9N3O B12953478 4-Amino-3-hydroxybenzimidamide

4-Amino-3-hydroxybenzimidamide

Cat. No.: B12953478
M. Wt: 151.17 g/mol
InChI Key: UVPJQPSBJQJZBP-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzimidamide (hypothetical structure: C₇H₇N₃O, molar mass ≈165.15 g/mol) is a benzimidamide derivative featuring amino (-NH₂) and hydroxy (-OH) substituents on its aromatic ring.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-amino-3-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H9N3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H3,9,10)

InChI Key

UVPJQPSBJQJZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzimidamide typically involves the construction of the benzimidazole heterocycleThe final step involves reducing the resin-bound N’-hydroxybenzimidamide functionality to an amidine using 1 M SnCl2·2H2O in DMF .

Industrial Production Methods: Industrial production methods for 4-Amino-3-hydroxybenzimidamide are not extensively documented. the solid-phase synthesis approach mentioned above can be adapted for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-3-hydroxybenzimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybenzimidamide involves its interaction with molecular targets such as DNA. The compound’s structure allows it to fit into the minor groove of DNA, facilitating hydrogen bonding and van der Waals interactions. This binding can influence DNA replication and transcription processes, making it a potential candidate for developing therapeutic agents .

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between 4-amino-3-hydroxybenzimidamide and selected analogs:

Compound Name Molecular Formula Functional Groups Molar Mass (g/mol) Key Structural Notes
4-Amino-3-hydroxybenzimidamide C₇H₇N₃O Amino (-NH₂), hydroxy (-OH), benzimidamide 165.15 (hypothetical) Ortho-amino and meta-hydroxy arrangement; amidine group enhances basicity.
4-Aminobenzamidine dihydrochloride C₇H₉N₃·2HCl Benzamidine (-C(=NH)NH₂), amino 215.08 Amidino group increases polarity; hydrochloride salt improves solubility.
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O Dimethylamino (-N(CH₃)₂), hydrazide (-CONHNH₂) 179.22 Hydrazide group enables chelation; dimethylamino enhances lipophilicity.
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide C₁₆H₁₈N₂O₂ Benzyloxy (-OCH₂C₆H₅), dimethylamino 270.33 Bulky benzyloxy group reduces solubility; dimethylation decreases hydrogen bonding.
4-[3-(2-Hydroxy-2-phenylethylamino)-3-methylbutyl]benzamide C₂₀H₂₆N₂O₂ Hydroxy (-OH), branched alkyl chain, benzamide 326.43 Extended alkyl chain increases lipophilicity; potential for cell membrane penetration.

Physicochemical Properties

  • Hydrogen Bonding: 4-Amino-3-hydroxybenzimidamide’s amino and hydroxy groups enable strong hydrogen-bonding interactions, similar to 4-aminobenzamidine dihydrochloride . In contrast, 4-(Dimethylamino)benzohydrazide forms extensive hydrogen-bonded networks in its crystal lattice due to its hydrazide moiety .
  • Lipophilicity: The dimethylamino group in 4-(Dimethylamino)benzohydrazide and the benzyloxy group in 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide increase lipophilicity, unlike the polar amidine/hydroxy groups in the target compound .

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